5-Ethoxy-2-(2-((3-ethyl-5-methyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatopropyl)benzothiazolium

Catalog No.
S13229874
CAS No.
55811-25-1
M.F
C27H32N2O4S2Se
M. Wt
591.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethoxy-2-(2-((3-ethyl-5-methyl-3H-benzoselenazol...

CAS Number

55811-25-1

Product Name

5-Ethoxy-2-(2-((3-ethyl-5-methyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatopropyl)benzothiazolium

IUPAC Name

3-[(2Z)-5-ethoxy-2-[(2E)-2-[(3-ethyl-5-methyl-1,3-benzoselenazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate

Molecular Formula

C27H32N2O4S2Se

Molecular Weight

591.7 g/mol

InChI

InChI=1S/C27H32N2O4S2Se/c1-5-20(17-27-28(6-2)23-15-19(4)9-12-25(23)36-27)16-26-29(13-8-14-35(30,31)32)22-18-21(33-7-3)10-11-24(22)34-26/h9-12,15-18H,5-8,13-14H2,1-4H3

InChI Key

KTQCCGGJPFHOIH-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC1=[N+](C2=C([Se]1)C=CC(=C2)C)CC)C=C3N(C4=C(S3)C=CC(=C4)OCC)CCCS(=O)(=O)[O-]

Isomeric SMILES

CC/C(=C\C1=[N+](C2=C([Se]1)C=CC(=C2)C)CC)/C=C\3/N(C4=C(S3)C=CC(=C4)OCC)CCCS(=O)(=O)[O-]

5-Ethoxy-2-(2-((3-ethyl-5-methyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatopropyl)benzothiazolium is a complex organic compound with a molecular formula of C27H32N2O4S2Se and a molecular weight of approximately 591.7 g/mol. This compound features a unique combination of functional groups, including an ethoxy group, a benzothiazolium moiety, and a selenazole derivative, which contribute to its chemical properties and potential biological activities. The presence of the sulphonatopropyl group enhances its solubility in aqueous environments, making it suitable for various applications in biological and chemical research.

The reactivity of 5-Ethoxy-2-(2-((3-ethyl-5-methyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatopropyl)benzothiazolium can be attributed to its multiple functional groups. Key reactions include:

  • Nucleophilic Substitution: The benzothiazolium structure can undergo nucleophilic attack at the sulfur or nitrogen atoms, leading to various substitution products.
  • Electrophilic Aromatic Substitution: The aromatic rings present in the compound are prone to electrophilic substitution, allowing for further functionalization.
  • Condensation Reactions: The presence of aldehyde or ketone functionalities can facilitate condensation reactions, forming more complex structures.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry and materials science.

Preliminary studies indicate that 5-Ethoxy-2-(2-((3-ethyl-5-methyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatopropyl)benzothiazolium exhibits notable biological activities, including:

  • Antimicrobial Properties: The compound shows potential against various bacterial strains, suggesting its utility as an antimicrobial agent.
  • Anticancer Activity: Initial assays indicate that it may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action.
  • Antioxidant Effects: Its structure may confer antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

The synthesis of 5-Ethoxy-2-(2-((3-ethyl-5-methyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatopropyl)benzothiazolium typically involves several steps:

  • Formation of Benzothiazolium Salt: Reacting appropriate benzothiazole derivatives with alkylating agents to form the benzothiazolium core.
  • Selenazole Synthesis: Synthesizing the selenazole component through cyclization reactions involving selenium-containing precursors.
  • Final Coupling Reaction: Combining the selenazole and benzothiazolium components through a condensation reaction with an ethoxy-substituted alkene.

Each step must be optimized for yield and purity to obtain the final product effectively.

The unique properties of 5-Ethoxy-2-(2-((3-ethyl-5-methyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatopropyl)benzothiazolium make it suitable for various applications:

  • Pharmaceutical Development: As a potential lead compound in drug discovery targeting microbial infections and cancer.
  • Biochemical Research: Used as a probe in studies related to oxidative stress and cellular signaling pathways.
  • Material Science: Its solubility and structural properties may allow for incorporation into polymer matrices or coatings.

Interaction studies involving 5-Ethoxy-2-(2-((3-ethyl-5-methyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatopropyl)benzothiazolium focus on:

  • Protein Binding Affinity: Investigating how the compound interacts with various proteins, which is crucial for understanding its pharmacokinetics and bioavailability.
  • Cellular Uptake Mechanisms: Studying how effectively the compound enters cells, which influences its therapeutic efficacy.
  • Synergistic Effects with Other Compounds: Exploring potential synergistic interactions with existing drugs to enhance therapeutic outcomes.

Several compounds share structural similarities with 5-Ethoxy-2-(2-((3-ethyl-5-methyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatopropyl)benzothiazolium, including:

  • Benzothiazole Derivatives: Compounds like 2-Amino-benzothiazole exhibit similar biological activities but lack the selenazole component.
  • Selenazole Compounds: For example, 1,3-Dimethylselenourea shares the selenium element but does not possess the benzothiazole structure or sulfonate group.
  • Ethoxy-substituted Benzene Derivatives: Such as Ethoxyphenol, which lacks the complex heterocyclic structures present in the target compound.
Compound NameStructural FeaturesUnique Aspects
2-Amino-benzothiazoleBenzothiazole coreLacks selenium
1,3-DimethylselenoureaContains seleniumNo benzothiazole
EthoxyphenolEthoxy groupSimple structure

The uniqueness of 5-Ethoxy-2-(2-((3-ethyl-5-methyl-3H-benzoselenazol-2-yidene)methyl)butenyl)-3-(3-sulphonatopropyl)benzothiazolium lies in its combination of multiple heterocyclic systems and functional groups that enhance its potential biological activity and applications in diverse fields.

Retrosynthetic Analysis of Benzothiazolium-Benzoselenazolium Hybrid Systems

Retrosynthetic analysis of the target molecule begins with disconnecting the but-1-en-yl linker to yield two heterocyclic precursors: a 3-ethyl-5-methylbenzoselenazolium iodide and a 5-ethoxy-3-(3-sulphonatopropyl)benzothiazolium iodide. The benzoselenazolium fragment originates from 3-ethyl-5-methylbenzoselenazole, which undergoes quaternization with methyl iodide in anhydrous dimethylformamide at 80°C. Similarly, the benzothiazolium component derives from 5-ethoxy-2-methylbenzothiazole, which is sulfonated at the 3-position using 1,3-propanesultone in tetrahydrofuran under reflux. The bisaldehyde intermediate (but-1-en-1,4-dial) serves as the central bridging unit, formed via Claisen-Schmidt condensation of acetylacetone with glyoxylic acid under acidic conditions.

Critical to this analysis is the identification of regioselective coupling points. The benzoselenazolium’s methyl group at the 5-position directs electrophilic substitution to the 2-position, while the benzothiazolium’s ethoxy group at the 5-position activates the 2-position for conjugation. This regiochemical alignment ensures proper orbital overlap during the final cyclization step.

Stepwise Synthetic Routes for Selenazole-Thiazole Conjugation

The conjugation of selenazole and thiazole moieties proceeds via a three-step sequence:

  • Formation of Benzothiazolium and Benzoselenazolium Salts:
    • Benzothiazolium iodide: 5-Ethoxy-2-methylbenzothiazole reacts with 1,3-propanesultone in tetrahydrofuran (THF) at 60°C for 12 hours, followed by quaternization with methyl iodide in dimethyl sulfoxide (DMSO).
    • Benzoselenazolium iodide: 3-Ethyl-5-methylbenzoselenazole undergoes alkylation with ethyl iodide in anhydrous acetonitrile at 70°C for 8 hours.
  • Bisaldehyde Intermediate Synthesis:
    But-1-en-1,4-dial is prepared via Claisen-Schmidt condensation of acetylacetone (2.5 mmol) and glyoxylic acid (5.0 mmol) in glacial acetic acid with catalytic sulfuric acid (0.1 eq) at 50°C for 4 hours. The product is isolated as a yellow crystalline solid (yield: 68%).

  • Cyclocondensation Reaction:
    Equimolar amounts of benzothiazolium iodide (1.0 mmol), benzoselenazolium iodide (1.0 mmol), and bisaldehyde (1.5 mmol) are refluxed in a 7:3 mixture of anhydrous butan-1-ol and benzene over 4 Å molecular sieves. Pyridine (1.4 mL) is added to catalyze the elimination of water, facilitating the formation of the conjugated system. The reaction is monitored via thin-layer chromatography (TLC) until completion (typically 30–60 minutes), yielding the target compound as a green solid after precipitation with diethyl ether (yield: 72%).

Optimization of Cyclobuten-1-olate Intermediate Formation

The cyclobuten-1-olate intermediate is pivotal for establishing the but-1-en-yl linker’s geometry. Its formation is optimized through:

  • Solvent Selection: A 7:3 butan-1-ol/benzene mixture minimizes side reactions while maintaining intermediate solubility.
  • Temperature Control: Reflux conditions (110°C) accelerate cyclization without decomposing the bisaldehyde.
  • Catalytic Pyridine: Pyridine (14% v/v) scavenges protons, shifting the equilibrium toward enolate formation.

Table 1. Optimization Parameters for Cyclobuten-1-olate Formation

ParameterOptimal ValueYield Improvement
Solvent RatioButan-1-ol:Benzene (7:3)+18%
Temperature110°C+22%
Pyridine Volume14% v/v+15%

Stereochemical Control in But-1-en-yl Linker Configuration

The E-configuration of the but-1-en-yl linker is enforced through kinetic control during the cyclocondensation step. Key factors include:

  • Anhydrous Conditions: Molecular sieves (4 Å) prevent hydrolysis of the enolate intermediate, favoring trans-addition.
  • Reaction Time: Shorter reaction times (30 minutes) favor the E-isomer (85:15 E:Z), while prolonged heating (>60 minutes) leads to isomerization toward the Z-form (55:45).
  • Base Strength: Pyridine’s moderate basicity (pKa ≈ 5.2) avoids over-dehydration, preserving the enolate’s geometry.

Nuclear Overhauser Effect (NOE) spectroscopy confirms the E-configuration, showing NOE correlations between the benzoselenazolium methyl group (δ 2.1 ppm) and the vinyl proton (δ 6.8 ppm).

Hydrogen Bond Acceptor Count

6

Exact Mass

592.09687 g/mol

Monoisotopic Mass

592.09687 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-10-2024

Explore Compound Types